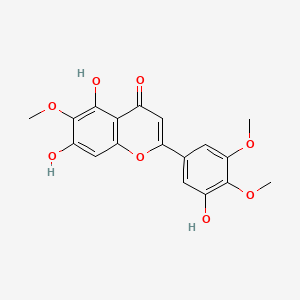

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Overview

Description

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is a methylated flavone found in Artemisia frigida . It is a natural product also found in Gardenia sootepensis, Artemisia herba-alba, and other organisms .

Molecular Structure Analysis

The molecular formula of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is C18H16O8 . The structure includes a flavone backbone, which is a type of flavonoid, with three hydroxy groups and three methoxy groups attached .Chemical Reactions Analysis

Specific chemical reactions involving 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone are not provided in the available resources. As a flavone, it may participate in reactions typical of this class of compounds .Physical And Chemical Properties Analysis

The molecular weight of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is 360.3 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, and others can be found in the PubChem database .Scientific Research Applications

Anti-HIV and Cytotoxic Activities

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone has demonstrated significant potential in the field of medical research, particularly in its anti-HIV and cytotoxic activities. A study found that certain flavones, including variants of this compound, exhibited anti-HIV-1 activity and inhibited DNA topoisomerase IIα, a key enzyme in DNA replication and cell division, indicating potential use in anti-cancer therapies (Kongkum et al., 2012).

Antitumor Properties

Research has also highlighted the antitumor properties of this flavone. An example includes a study on flavones isolated from Artemisia argyi, where compounds similar to this compound inhibited farnesyl protein transferase and showed potential in inhibiting tumor cell proliferation (Seo et al., 2003).

Interaction with Human Serum Albumin

A significant aspect of its biological activity is its interaction with human serum albumin (HSA), an essential protein in drug pharmacokinetics. A study investigating the binding properties of this compound to HSA found strong binding affinity, suggesting its potential in drug delivery systems (Tang et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone are the signaling proteins SAPK/JNK and ERK 1/2, which belong to the mitogen-activated protein kinase (MAPK) family . These proteins play a crucial role in cellular signaling pathways, regulating various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .

Mode of Action

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone interacts with its targets by inhibiting the phosphorylation of the signaling proteins SAPK/JNK and ERK 1/2 . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cellular activities they regulate .

Biochemical Pathways

The inhibition of SAPK/JNK and ERK 1/2 by 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone affects the MAPK signaling pathway . This pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines, heat shock, and osmotic stress, and regulates cellular functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .

Result of Action

The molecular and cellular effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone’s action include the prevention of neuron death and the attenuation of the intracellular accumulation of reactive oxygen species (ROS) following treatment with Aβ . These effects suggest that 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone may have potential therapeutic applications in neurodegenerative diseases .

properties

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-7,20-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBOOVZSTMWOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

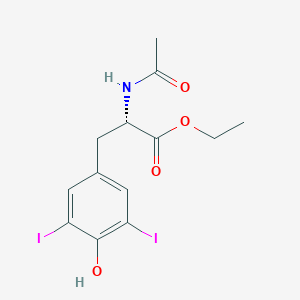

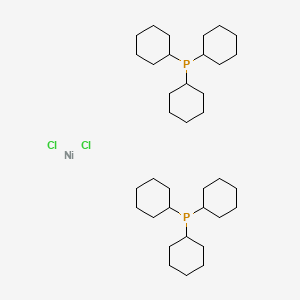

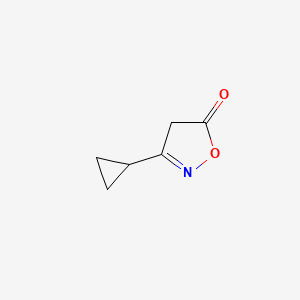

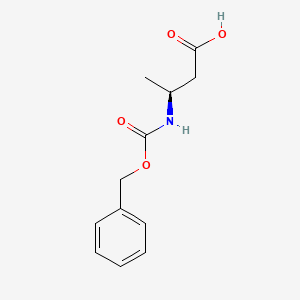

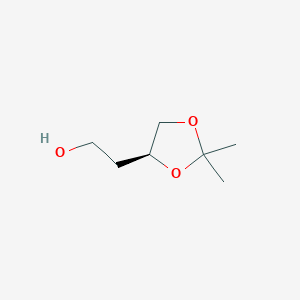

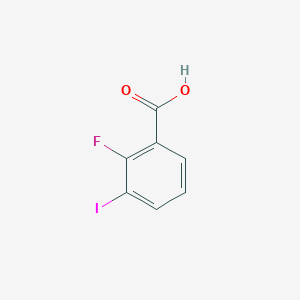

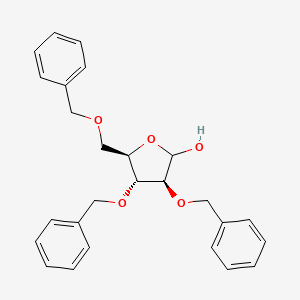

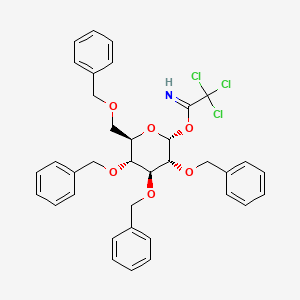

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the sources of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone?

A1: This flavone has been isolated from various plant sources, including:

- Artemisia species: Multiple studies report its presence in Artemisia kermanensis [], Artemisia argyi [], and Artemisia semiarida [].

- Crossostephium chinense: This plant species, found in Japan and Taiwan, contains this compound among its foliar flavonoids [].

- Lycopersicon esculentum (Tomato): Research indicates that tomato fruits contain this compound, with a concentration of 4.02±0.12 μg/mg in the methanol extract [].

Q2: What biological activities have been associated with this compound?

A2: While research is ongoing, this flavone has demonstrated promising activity in several areas:

- Anticancer activity: In vitro studies showed inhibitory effects against various cancer cell lines, including MCF-7, MDA-MB-231, CaSki, DU-145, and SW-480 []. Further investigation into its mechanism of action in specific cancers is warranted.

- Antioxidant activity: It exhibits strong antioxidant potential as demonstrated by its activity in DPPH, ABTS, CUPRAC, FRAP, TAC, and MCA assays []. This suggests a potential role in mitigating oxidative stress.

- Anti-leishmanial activity: While specific details are limited in the provided abstracts, one study highlights its potential as an anti-leishmanial agent [].

- Inhibition of Farnesyl Protein Transferase: This flavone, along with other isolated flavones, exhibited inhibitory activity against farnesyl protein transferase, suggesting potential anticancer effects [].

Q3: Are there any studies on the structure-activity relationship (SAR) of this compound?

A: While the provided abstracts don't delve into specific SAR studies for this compound, research on structurally similar flavones from Artemisia argyi suggests that modifications to the number and position of hydroxyl and methoxy groups can significantly influence their anticancer activity []. Further research focusing on SAR for this compound is crucial to optimize its therapeutic potential.

Q4: How is this compound characterized?

A4: The structural characterization of this compound relies on a combination of techniques:

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), UV-Visible Spectroscopy, and Mass Spectrometry (MS) are routinely used to elucidate its structure [, , , ].

- Chromatographic techniques: Thin Layer Chromatography (TLC) assists in isolation, while High-Performance Liquid Chromatography (HPLC) coupled with MS detection allows for identification and quantification in complex mixtures [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)

![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)